4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with amine or alcohol functional groups.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:
4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with a bromine atom instead of chlorine, which may result in different biological activities.
4-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)aniline: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.
Properties
Molecular Formula |
C14H9Cl2N3O |
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Molecular Weight |
306.1 g/mol |
IUPAC Name |
4-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-5-9(6-11(16)7-10)13-18-14(20-19-13)8-1-3-12(17)4-2-8/h1-7H,17H2 |
InChI Key |
LNYUIJZGOMYZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)N |
Origin of Product |
United States |
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